![molecular formula C22H21NO5 B12504374 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile](/img/structure/B12504374.png)
2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-{4-Éthoxy-1,3-diméthyl-8-oxocyclohepta[c]furanne-6-yl}-2-méthoxyphénoxy)acétonitrile est un composé organique complexe doté d'une structure unique qui comprend un cycle furanne, un cycle cycloheptane et divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-{4-Éthoxy-1,3-diméthyl-8-oxocyclohepta[c]furanne-6-yl}-2-méthoxyphénoxy)acétonitrile implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Le processus peut inclure:
- Formation du cycle cycloheptane par des réactions de cyclisation.
- Introduction du cycle furanne via des réactions de cycloaddition.
- Fonctionnalisation des cycles avec des groupes éthoxy, méthoxy et nitrile par des réactions de substitution.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-{4-Éthoxy-1,3-diméthyl-8-oxocyclohepta[c]furanne-6-yl}-2-méthoxyphénoxy)acétonitrile peut subir diverses réactions chimiques, notamment:
Oxydation: Introduction d'atomes d'oxygène pour former des oxydes ou des hydroxydes.
Réduction: Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.
Substitution: Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation: Agents oxydants courants comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction: Agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution: Réactifs comme les halogènes (Cl₂, Br₂) ou les nucléophiles (NH₃, OH⁻).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 2-(4-{4-Éthoxy-1,3-diméthyl-8-oxocyclohepta[c]furanne-6-yl}-2-méthoxyphénoxy)acétonitrile a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Médecine: Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme par lequel le 2-(4-{4-Éthoxy-1,3-diméthyl-8-oxocyclohepta[c]furanne-6-yl}-2-méthoxyphénoxy)acétonitrile exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure:
Enzymes: Inhibition ou activation de l'activité enzymatique.
Récepteurs: Liaison à des récepteurs cellulaires pour moduler les voies de signalisation.
ADN/ARN: Intercalation ou liaison aux acides nucléiques, affectant l'expression des gènes.
Applications De Recherche Scientifique
2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-{4-Éthoxy-1,3-diméthyl-8-oxocyclohepta[c]pyrrole-2-yl}phénoxy)acétonitrile
- Acide 4-(4-éthoxy-1,3-diméthyl-8-oxocyclohepta[c]pyrrole-2-yl)benzoïque
Unicité
Le 2-(4-{4-Éthoxy-1,3-diméthyl-8-oxocyclohepta[c]furanne-6-yl}-2-méthoxyphénoxy)acétonitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C22H21NO5 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-[4-(4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]furan-6-yl)-2-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C22H21NO5/c1-5-26-20-12-16(10-17(24)21-13(2)28-14(3)22(20)21)15-6-7-18(27-9-8-23)19(11-15)25-4/h6-7,10-12H,5,9H2,1-4H3 |
Clé InChI |
OUTDGQLXKXTXOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)OCC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


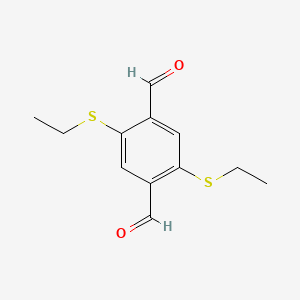
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

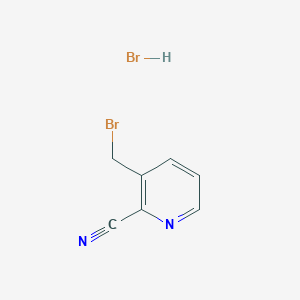
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
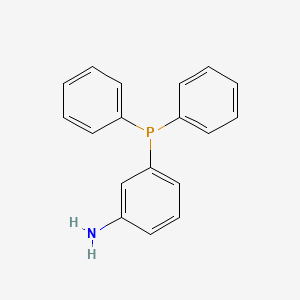
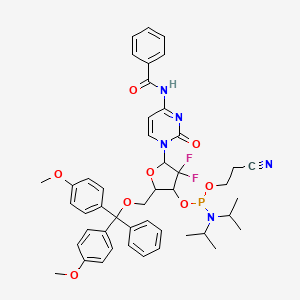
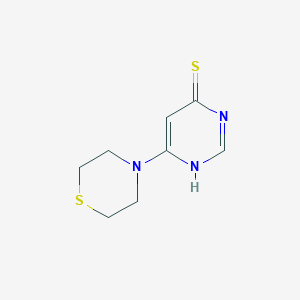
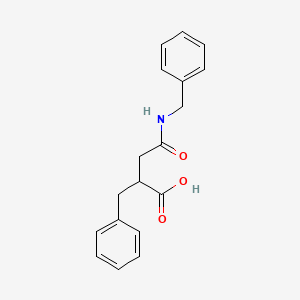
![5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12504342.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)

![3-(2,3-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12504356.png)
![5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12504361.png)
